molecular formula C50H84Na2O41S2 B8072494 Sbe-|A-CD

Sbe-|A-CD

Cat. No.: B8072494
M. Wt: 1451.3 g/mol
InChI Key: RGQYVQYXCZODQW-XRONRANPSA-L
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Description

Sulfobutylether-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. It is characterized by the presence of sulfobutyl ether groups attached to the hydroxyl groups of the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobutylether-β-cyclodextrin is synthesized by reacting β-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the nucleophilic attack of the hydroxyl groups of β-cyclodextrin on the butane sultone, resulting in the formation of sulfobutyl ether groups .

Industrial Production Methods

The industrial production of sulfobutylether-β-cyclodextrin typically involves the following steps:

    Preparation of β-cyclodextrin solution: β-cyclodextrin is dissolved in an alkaline solution.

    Addition of 1,4-butane sultone: 1,4-butane sultone is slowly added to the β-cyclodextrin solution under controlled temperature and stirring conditions.

    Reaction completion: The reaction mixture is allowed to react for a specified period to ensure complete substitution.

    Purification: The reaction mixture is purified to remove any unreacted starting materials and by-products.

    Drying: The purified product is dried to obtain the final sulfobutylether-β-cyclodextrin powder.

Chemical Reactions Analysis

Types of Reactions

Sulfobutylether-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed is sulfobutylether-β-cyclodextrin with varying degrees of substitution, depending on the reaction conditions .

Mechanism of Action

Sulfobutylether-β-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic sulfobutyl ether groups enhance the solubility and stability of the complex. This mechanism improves the bioavailability and therapeutic efficacy of the encapsulated drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfobutylether-β-cyclodextrin is unique due to its polyanionic nature, which provides superior solubilizing and stabilizing properties compared to other β-cyclodextrin derivatives. It is also non-nephrotoxic, making it safer for parenteral administration .

Properties

IUPAC Name

disodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2/t16-,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQYVQYXCZODQW-XRONRANPSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84Na2O41S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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